2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid
Description
2-[4-tert-Butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid is a cyclohexane-based compound featuring a tert-butyl group at the 4-position, a tetrazole ring at the 1-position, and an acetic acid side chain. The tetrazole moiety (a five-membered aromatic ring with four nitrogen atoms) enhances polarity and mimics carboxylic acid functionality, making it valuable in medicinal chemistry as a bioisostere.
Properties
IUPAC Name |
2-[4-tert-butyl-1-(tetrazol-1-yl)cyclohexyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-12(2,3)10-4-6-13(7-5-10,8-11(18)19)17-9-14-15-16-17/h9-10H,4-8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMIKWGNCAMJLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)O)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid typically involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The process includes protection of amino groups, alkylation, and acylation reactions. The final product is obtained through a series of chemical reactions that ensure the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key focus in industrial production would be to optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid primarily undergoes click chemistry reactions, specifically the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This type of reaction is highly efficient and selective, making it ideal for various applications in chemical biology.
Common Reagents and Conditions
The common reagents used in these reactions include copper (I) salts, azides, and alkynes. The reaction conditions typically involve mild temperatures and aqueous environments, which help to maintain the biocompatibility of the compound .
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are highly stable and can be used for various bio conjugation applications .
Scientific Research Applications
2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid involves its role as a ligand in CuAAC reactions. The compound coordinates with copper (I) ions, facilitating the cycloaddition of azides and alkynes to form triazole-linked products . This process is highly efficient and selective, making it ideal for various applications in chemical biology and materials science.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Stability : The tert-butyl group in the target compound likely stabilizes the cyclohexane ring, reducing ring-flipping dynamics and enhancing binding specificity.
- Solubility : The tetrazole moiety may improve aqueous solubility compared to the pyrrole analog, though excessive lipophilicity from the tert-butyl group could offset this advantage.
- Synthetic Accessibility : High-purity tetrazole derivatives (e.g., 95% purity in ) are commercially available, facilitating scalable synthesis of the target compound.
Biological Activity
2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid (CAS Number: 1524717-40-5) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₂₂N₄O₂. The compound features a cyclohexyl ring substituted with a tert-butyl group and a tetrazole moiety, which contributes to its biological activity.
Antitumor Activity
Research indicates that compounds containing tetrazole rings exhibit significant antitumor properties. For instance, studies have shown that substituents on the tetrazole can enhance cytotoxicity against various cancer cell lines. The presence of electron-donating groups in the structure is often correlated with increased activity against tumors .
The biological activity of tetrazole-containing compounds is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : Many tetrazole derivatives act as inhibitors of specific enzymes involved in cancer progression.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
Case Studies
A notable study evaluated the effects of various tetrazole derivatives on cancer cell lines, revealing that modifications to the tetrazole structure significantly impacted their IC₅₀ values. For example:
- Compound A : IC₅₀ = 1.61 µg/mL against Jurkat cells.
- Compound B : IC₅₀ = 1.98 µg/mL against A-431 cells.
These results highlight the importance of structure-activity relationships (SAR) in developing effective antitumor agents .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application. Preliminary studies suggest:
- Absorption : The compound shows favorable absorption characteristics.
- Metabolism : It undergoes hepatic metabolism with potential for drug-drug interactions.
Toxicity assessments indicate that while some derivatives exhibit low toxicity profiles, further studies are required to establish safety margins for clinical use.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of tetrazole derivatives:
| Compound | Activity Type | IC₅₀ Value (µg/mL) | Cell Line |
|---|---|---|---|
| Compound A | Antitumor | 1.61 ± 1.92 | Jurkat |
| Compound B | Antitumor | 1.98 ± 1.22 | A-431 |
| Compound C | Enzyme Inhibition | N/A | Various |
Q & A
Q. What are the established synthetic routes for 2-[4-tert-butyl-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexyl]acetic acid, and how do reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclohexane ring functionalization, tetrazole coupling, and acetic acid derivatization. Key steps include:
- Cyclohexane Substitution : Introduce tert-butyl and tetrazole groups via nucleophilic substitution or metal-catalyzed coupling (e.g., using Zn salts for tetrazole ring formation) .
- Acetic Acid Attachment : Employ carbodiimide-based coupling (e.g., EDC/HOBt) or alkylation under basic conditions .
- Optimization : Solvent choice (e.g., ethanol or chlorobenzene), temperature (100–110°C for cyclization), and catalyst (e.g., Zn(NO₃)₂ for coordination) significantly impact yield and purity. Continuous-flow systems can enhance sustainability and reproducibility .
Q. How is the compound’s structure validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and tetrazole (C-N stretches ~1450–1600 cm⁻¹) .
- NMR : Assign tert-butyl (δ ~1.2 ppm, singlet), cyclohexyl protons (δ ~1.4–2.2 ppm), and acetic acid (δ ~3.5 ppm, AB system) .
- Crystallography : Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles and detects disorder. Hydrogen atoms are modeled using riding constraints (C–H = 0.93–0.97 Å) .
Q. What is the role of the tetrazole moiety in the compound’s biological activity?
- Methodological Answer : The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and membrane permeability due to its ionizable nature and planar geometry. It facilitates metal coordination (e.g., Zn²⁺, Cu²⁺) in enzyme inhibition studies . For example, antibacterial activity arises from tetrazole-mediated disruption of bacterial membrane proteins .
Advanced Research Questions
Q. What crystallographic refinement challenges arise with this compound, and how can software like SHELX address them?
- Methodological Answer : Challenges include handling twinned data, high thermal motion in the cyclohexyl group, and solvent disorder. SHELXL’s robust algorithms:
- Apply TWIN/BASF commands for twinning correction.
- Use PART/SUMP restraints to model disordered tert-butyl groups.
- Refine anisotropic displacement parameters for metal-coordinated derivatives (e.g., Zn complexes) .
Validation tools (e.g., R-factor convergence, Hirshfeld surface analysis) ensure structural accuracy .
Q. How do computational models predict binding affinity with biological targets, and what discrepancies exist between in silico and experimental data?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with metal-dependent enzymes (e.g., matrix metalloproteinases) via tetrazole-Zn²⁺ coordination.
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) .
- Discrepancies : In silico models may overestimate affinity due to solvent effects or conformational flexibility. Experimental validation via ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) is critical .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for metal ion contamination (e.g., EDTA washing) .
- Structure-Activity Relationship (SAR) : Compare analogues (e.g., cyclohexyl vs. cyclopropane derivatives) to isolate tetrazole-specific effects .
- Meta-Analysis : Apply statistical tools (e.g., funnel plots) to identify publication bias in antimicrobial or anticancer studies .
Q. What strategies optimize metal-ion coordination studies involving this compound?
- Methodological Answer :
- Competitive Binding Assays : Use UV-Vis titration (e.g., Job’s plot) to determine stoichiometry with Cu²⁺/Fe³⁺ .
- EPR Spectroscopy : Characterize paramagnetic complexes (e.g., Cu²⁺) to assess geometric distortion .
- XAS (X-ray Absorption Spectroscopy) : Resolve coordination geometry (e.g., tetragonal vs. octahedral) at synchrotron facilities .
Comparative Research Questions
Q. How does this compound compare to triazole-containing analogues in biochemical applications?
- Methodological Answer :
- Stability : Tetrazoles exhibit higher thermal and oxidative stability than triazoles, making them preferable for long-term assays .
- Binding Modes : Triazoles favor π-π stacking (e.g., with aromatic enzyme pockets), while tetrazoles excel in metal coordination .
- Synthetic Accessibility : Triazole synthesis often requires click chemistry (CuAAC), whereas tetrazoles form via [2+3] cycloaddition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
